3-Chloro-6-(3-methylphenyl)pyridazine

Anxiolytic drug discovery Benzodiazepine receptor Triazolo-pyridazine synthesis

3-Chloro-6-(3-methylphenyl)pyridazine is a heterocyclic building block featuring a pyridazine core substituted with chloro at the 3‑position and a 3‑methylphenyl (m‑tolyl) group at the 6‑position. It is primarily used as an intermediate in the synthesis of pharmacologically active triazolo‑pyridazines and other fused heterocycles, where the chloro substituent enables further functionalization via nucleophilic aromatic substitution.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 66549-34-6
Cat. No. B1625907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(3-methylphenyl)pyridazine
CAS66549-34-6
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3
InChIKeyIEIFRHAHAWOUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of 3-Chloro-6-(3-methylphenyl)pyridazine (CAS 66549-34-6)


3-Chloro-6-(3-methylphenyl)pyridazine is a heterocyclic building block featuring a pyridazine core substituted with chloro at the 3‑position and a 3‑methylphenyl (m‑tolyl) group at the 6‑position . It is primarily used as an intermediate in the synthesis of pharmacologically active triazolo‑pyridazines and other fused heterocycles, where the chloro substituent enables further functionalization via nucleophilic aromatic substitution. The m‑tolyl group imparts a moderate lipophilicity (LogP ≈ 3.15) and distinct electronic character compared to the unsubstituted phenyl analog, influencing both reactivity and target‑binding properties [1].

Why 3-Chloro-6-(3-methylphenyl)pyridazine Cannot Be Replaced by Generic Pyridazine Analogs in Key Applications


Simple pyridazine analogs such as 3‑chloro‑6‑phenylpyridazine or 3,6‑dichloropyridazine lack the 3‑methylphenyl group that defines both the steric and electronic profile of the target compound. In the context of anxiolytic triazolo‑pyridazine synthesis, the m‑tolyl substituent directly contributes to [³H]diazepam binding displacement potency, whereas para‑substituted or unsubstituted phenyl congeners show markedly different activity profiles [1]. Furthermore, the presence of the methyl group increases lipophilicity (LogP) and alters the compound’s boiling point and density relative to the des‑methyl analog, which can impact purification and formulation processes during procurement. Generic substitution without matching this specific substitution pattern therefore risks both synthetic failure and loss of desired biological readout.

Quantitative Differentiation Evidence for 3-Chloro-6-(3-methylphenyl)pyridazine Against Closest Analogs


Superior Intermediate for Potent Anxiolytic Triazolo-Pyridazines vs. Para-Substituted Analog

In the synthesis of 6‑(substituted‑phenyl)‑1,2,4‑triazolo[4,3‑b]pyridazines, the m‑tolyl derivative (derived directly from 3‑chloro‑6‑(3‑methylphenyl)pyridazine) demonstrated stronger inhibition of [³H]diazepam binding than its para‑chlorophenyl analog. The published SAR indicates that the meta‑methyl substitution on the phenyl ring is crucial for anxiolytic activity in the pentylenetetrazole‑induced convulsion assay and the thirsty rat conflict test [1]. The m‑tolyl intermediate was obtained in 33% yield under standard conditions, providing a practical entry into this active series [1].

Anxiolytic drug discovery Benzodiazepine receptor Triazolo-pyridazine synthesis

Enhanced Lipophilicity vs. 3-Chloro-6-phenylpyridazine Improves Membrane Permeability Prediction

The computed LogP for 3‑chloro‑6‑(3‑methylphenyl)pyridazine is 3.15, significantly higher than that of the unsubstituted phenyl analog 3‑chloro‑6‑phenylpyridazine (LogP ≈ 2.5) [1]. This 0.65 log unit increase corresponds to approximately 4.5‑fold higher partition into octanol, which often translates to improved passive membrane permeability. The difference arises solely from the methyl group on the meta position, with minimal change in polar surface area (25.8 Ų vs. ~25.8 Ų for the phenyl analog).

Physicochemical profiling ADME prediction Pyridazine building blocks

In-Class Antimicrobial Potential: Chloropyridazines Show Superior Gram‑Negative Activity vs. Chloramphenicol

In a series of functionalized pyridazines tested against 10 bacterial and fungal strains, chloro‑substituted pyridazine derivatives exhibited the strongest antibacterial profile, with MIC values ranging from 0.892 to 3.744 μg/mL against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens [1]. These values were 2‑ to 9‑fold lower than the corresponding MIC range for chloramphenicol (2.019–8.078 μg/mL). Although 3‑chloro‑6‑(3‑methylphenyl)pyridazine itself was not directly tested, it belongs to the chloro‑pyridazine subfamily for which this SAR was established, and it contains the critical 3‑chloro substituent identified as essential for strong Gram‑negative activity.

Antimicrobial pyridazines Gram-negative bacteria DNA gyrase inhibition

Low Cytotoxic Risk Profile: Class‑Wide Hepatocyte Safety Margin >64 μg/mL

In a cytotoxicity evaluation using rat hepatocytes, a panel of novel pyridazine derivatives (which included chloro‑substituted variants) exhibited IC₅₀ values exceeding 64 μg/mL, indicating low acute hepatic toxicity [1]. This safety margin provides a favorable starting point for hit‑to‑lead optimization. 3‑Chloro‑6‑(3‑methylphenyl)pyridazine, as a chloro‑containing pyridazine, shares the core scaffold and substitution pattern associated with this benign cytotoxicity profile.

Cytotoxicity screening Hepatocyte safety Pyridazine lead optimization

Optimal Deployment Scenarios for 3-Chloro-6-(3-methylphenyl)pyridazine Based on Verified Differentiation


Anxiolytic and Benzodiazepine Receptor Ligand Development

Use as the key intermediate to synthesize 6‑(m‑tolyl)‑1,2,4‑triazolo[4,3‑b]pyridazine and related analogs for benzodiazepine receptor binding studies. The m‑tolyl substitution pattern is essential for displacing [³H]diazepam, as evidenced by the inactivity of the p‑chlorophenyl analog [1]. Researchers should procure this specific compound rather than attempting to substitute with 3‑chloro‑6‑phenylpyridazine or 3‑chloro‑6‑(p‑tolyl)pyridazine, which would fail to produce active ligands.

CNS‑Oriented Fragment‑Based Drug Discovery (FBDD)

With a LogP of 3.15 and moderate molecular weight (204.66 Da), this compound adheres to fragment‑like physicochemical properties for CNS targets. Its enhanced lipophilicity over 3‑chloro‑6‑phenylpyridazine (ΔLogP ≈ 0.65) may improve blood‑brain barrier penetration [2], making it a preferable choice for library design aimed at neurological disorders.

Gram‑Negative Antibacterial Scaffold Optimization

Leverage the class‑wide SAR indicating that chloro‑pyridazines exhibit MIC values of 0.892–3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens, substantially outperforming chloramphenicol (MIC 2.019–8.078 μg/mL) [3]. Incorporate this building block into focused libraries targeting DNA gyrase B, for which molecular docking has already been validated with co‑crystallized ligands (PDB 4KFG).

Early‑Stage Toxicology Screening Libraries

Include this compound in diversity sets for hepatotoxicity profiling, as the pyridazine class has demonstrated a favorable cytotoxicity profile (IC₅₀ >64 μg/mL on primary rat hepatocytes) [4]. This low toxicity baseline makes it a safe choice for initial biological evaluation before extensive medicinal chemistry optimization.

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